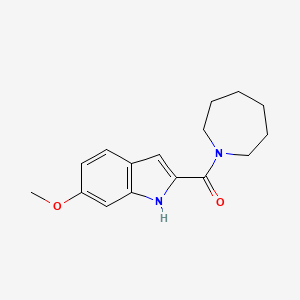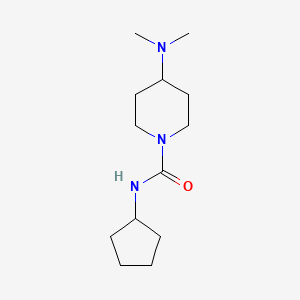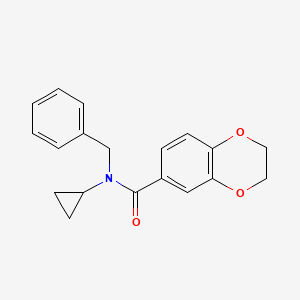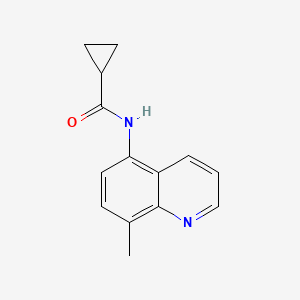![molecular formula C16H14FN3O B7497748 1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFTRinh-172 and is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用机制
CFTRinh-172 acts as a selective inhibitor of the CFTR chloride channel. The CFTR chloride channel is responsible for the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR chloride channel is defective, which results in the accumulation of thick, sticky mucus in the respiratory, digestive, and reproductive systems. CFTRinh-172 inhibits the CFTR chloride channel, which can help to reduce the accumulation of mucus in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFTRinh-172 inhibits the CFTR chloride channel in a dose-dependent manner. CFTRinh-172 has also been shown to reduce the accumulation of mucus in the respiratory, digestive, and reproductive systems of individuals with cystic fibrosis.
实验室实验的优点和局限性
CFTRinh-172 has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which makes it useful for studying the function of this channel. CFTRinh-172 has also been shown to be effective in reducing the accumulation of mucus in individuals with cystic fibrosis, which makes it a potential treatment for this disorder. However, there are also limitations to the use of CFTRinh-172 in lab experiments. It is a chemical compound that must be synthesized, which can be time-consuming and expensive. Additionally, CFTRinh-172 may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of CFTRinh-172. One potential direction is the development of new and more efficient synthesis methods for CFTRinh-172. Another potential direction is the study of the off-target effects of CFTRinh-172, which can help to clarify the interpretation of experimental results. Additionally, CFTRinh-172 may have potential applications in the treatment of other disorders that involve the CFTR chloride channel, such as congenital bilateral absence of the vas deferens (CBAVD).
合成方法
The synthesis of CFTRinh-172 involves several steps. The first step involves the reaction of 2-fluorobenzyl cyanide with methyl isocyanate to form 1-(2-fluorobenzyl)-3-methylurea. The second step involves the reaction of 1-(2-fluorobenzyl)-3-methylurea with phenyl isocyanate to form 1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea.
科学研究应用
CFTRinh-172 has been studied for its potential use in scientific research, particularly in the field of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to be a selective inhibitor of the CFTR chloride channel, which is defective in individuals with cystic fibrosis. CFTRinh-172 has been used in research to study the function of the CFTR chloride channel and to develop potential treatments for cystic fibrosis.
属性
IUPAC Name |
1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(16(21)19-14-5-3-2-4-6-14)11-13-9-12(10-18)7-8-15(13)17/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGUCUSZSODNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)C#N)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)


![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
